2-Borono-4-methoxybenzoic acid
CAS No.: 1799979-63-7
Cat. No.: VC11705266
Molecular Formula: C8H9BO5
Molecular Weight: 195.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799979-63-7 |
|---|---|
| Molecular Formula | C8H9BO5 |
| Molecular Weight | 195.97 g/mol |
| IUPAC Name | 2-borono-4-methoxybenzoic acid |
| Standard InChI | InChI=1S/C8H9BO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,12-13H,1H3,(H,10,11) |
| Standard InChI Key | BRKFZFXHNYARDX-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC(=C1)OC)C(=O)O)(O)O |
| Canonical SMILES | B(C1=C(C=CC(=C1)OC)C(=O)O)(O)O |
Introduction
Structural Characterization & Nomenclature
Molecular Architecture
2-Borono-4-methoxybenzoic acid contains three functional groups:
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Boronic acid (-B(OH)₂) at the ortho position
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Methoxy (-OCH₃) at the para position
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Carboxylic acid (-COOH) at the benzene ring's primary position
The interplay between these groups creates unique electronic effects. The methoxy group exerts electron-donating resonance (+M effect), while the boronic acid acts as an electron-withdrawing group (-I effect). This polarization may enhance the compound's reactivity in cross-coupling reactions .
Spectroscopic Signatures (Predicted)
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic protons: δ 7.2–8.1 ppm (complex splitting due to adjacent substituents) |
| ¹¹B NMR | Signal near δ 30 ppm, typical for arylboronic acids |
| IR | - B-O stretch: ~1340 cm⁻¹ - COOH: ~1680 cm⁻¹ - OCH₃: ~2830 cm⁻¹ |
These predictions derive from studies of analogous structures, as direct experimental data remains unavailable .
Synthetic Approaches
Retrosynthetic Analysis
Two plausible routes emerge:
Route A: Boronation of 4-Methoxybenzoic Acid
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Protection: Methylate carboxylic acid to prevent boronation interference
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Directed ortho-Metalation: Use LDA or Grignard reagents to deprotonate ortho position
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Borylation: Introduce boron via Miyaura borylation (Pd catalysis)
Route B: Carboxylation of 2-Borono-4-methoxybenzene
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Suzuki Coupling: Assemble boronate-containing aromatic core
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Oxidative Carboxylation: Convert methyl group to -COOH via KMnO₄/H⁺
Reactivity Profile
pH-Dependent Behavior
| pH Range | Dominant Form | Implications |
|---|---|---|
| <2 | Neutral -B(OH)₂, -COOH | Low solubility, crystalline precipitates |
| 2–8 | -B(OH)₂, -COO⁻ | Enhanced aqueous solubility |
| >8 | -B(OH)₃⁻, -COO⁻ | Risk of protodeboronation |
Biological & Material Applications
Medicinal Chemistry Prospects
Boronic acids show promise in:
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Protease Inhibition: Transition-state mimicry (e.g., bortezomib)
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Saccharide Recognition: Reversible diol complexation
The methoxy group could modulate blood-brain barrier penetration compared to halogenated analogs.
Polymer Science Applications
Potential roles include:
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Self-Healing Materials: Dynamic B-O bonds enable reversible crosslinking
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CO₂ Capture: Carboxylic acid/boronic acid协同效应 for gas adsorption
Challenges & Research Directions
Stability Concerns
Boronic acids are prone to:
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Protodeboronation: Especially under basic conditions
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Oxidation: B(III)→B(V) transformations under aerobic conditions
Stabilization strategies:
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Chelation: Introduce adjacent coordinating groups (e.g., -NH₂)
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Steric Shielding: Use bulky substituents near boron
Characterization Difficulties
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¹¹B NMR Sensitivity: Low natural abundance (19.9%) and quadrupolar relaxation
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Crystallization Issues: Polymorphism risks due to multiple H-bond donors
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